4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline
Description
4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline (CAS: 105359-67-9) is a multifunctional epoxy resin with a molecular formula of C₂₄H₂₈N₂O₅ and a molecular weight of 424.49 g/mol . Structurally, it features a central aniline core substituted with two oxiran-2-ylmethyl (glycidyl) groups on the nitrogen atom and a phenoxy bridge linked to another bis(glycidyl)-substituted aniline moiety. This architecture provides four reactive epoxy groups, enabling high crosslinking density in polymer networks. The compound is utilized in advanced applications such as thermally stable coatings, corrosion inhibitors, and composite matrices due to its robust thermal stability (initial decomposition temperature >300°C) and chemical resistance .
Properties
IUPAC Name |
4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-5-19(6-2-17(1)25(9-21-13-27-21)10-22-14-28-22)31-20-7-3-18(4-8-20)26(11-23-15-29-23)12-24-16-30-24/h1-8,21-24H,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJHPSNJBPQGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)N(CC5CO5)CC6CO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150419 | |
| Record name | N,N′-(Oxydi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-2-oxiranemethanamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105359-67-9 | |
| Record name | N,N′-(Oxydi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-2-oxiranemethanamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105359-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-(Oxydi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-2-oxiranemethanamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The primary industrial method involves sequential glycidylation of 4,4'-diaminodiphenyl ether (DDE) using epichlorohydrin (ECH). Each amine group in DDE reacts with two equivalents of ECH to form bis(oxiran-2-ylmethyl)amino groups. The reaction proceeds via nucleophilic substitution, followed by dehydrohalogenation under basic conditions.
Reaction Scheme:
Stepwise Mechanism
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Nucleophilic Attack: The amine nitrogen attacks the less substituted carbon of ECH, opening the epoxide ring and forming a chlorohydrin intermediate.
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Deprotonation: A base abstracts a proton from the hydroxyl group, facilitating chloride elimination.
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Epoxide Formation: Intramolecular cyclization regenerates the epoxide group, yielding the glycidylated amine.
Optimization Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Molar Ratio (ECH:DDE) | 8:1–10:1 | Ensures complete glycidylation |
| Temperature | 60–80°C | Balances reaction rate and epoxide stability |
| Base | NaOH/KOH (20–30%) | Facilitates dehydrohalogenation |
| Solvent | Water/ethanol mix | Enhances solubility of intermediates |
Excess ECH drives the reaction to completion but risks side reactions like polymerization. Industrial protocols often employ phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to improve interfacial contact.
Alternative Epoxidation Strategies
Halohydrin Route
While less common for amines, epoxides can form via halohydrin intermediates. Treating a chlorohydrin (synthesized from DDE and chlorine gas) with base induces cyclization:
This method is limited by the difficulty of selectively chlorinating DDE without overhalogenation.
Industrial Synthesis and Scalability
AKSci’s commercial offering (95% purity, liquid form) suggests a refined large-scale process. Critical steps include:
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Precision Stoichiometry: Automated dosing of ECH to avoid localized excess.
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Temperature Control: Jacketed reactors maintain 70±5°C to prevent epoxy ring-opening.
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Workup: Liquid-liquid extraction with dichloromethane removes unreacted ECH, followed by vacuum distillation to isolate the product.
Challenges and Mitigation Strategies
Side Reactions
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Polymerization: Epoxide groups may self-polymerize under acidic or high-temperature conditions. Mitigation includes inert atmospheres (N₂) and radical inhibitors like hydroquinone.
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Incomplete Glycidylation: Residual amine groups reduce resin cross-linking efficiency. Excess ECH and extended reaction times (12–24 hrs) address this.
Purification
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Distillation: Effective for removing low-boiling impurities (e.g., ECH, HCl).
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Chromatography: Silica gel columns resolve oligomers but are cost-prohibitive industrially.
Characterization and Quality Control
Modern labs employ:
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NMR Spectroscopy: δ 3.1–3.3 ppm (oxirane CH₂), δ 6.7–7.2 ppm (aromatic protons).
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Mass Spectrometry: Molecular ion peak at m/z 424.5 confirms molecular weight.
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HPLC: Quantifies residual amines (<0.5% in commercial grades).
Emerging Innovations
Recent patents explore:
Chemical Reactions Analysis
Types of Reactions
4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline undergoes various chemical reactions, including:
Ring-Opening Polymerization: The oxirane groups can undergo ring-opening polymerization in the presence of curing agents, leading to the formation of cross-linked polymer networks.
Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.
Addition Reactions: The oxirane groups can react with nucleophiles, such as amines and thiols, to form addition products.
Common Reagents and Conditions
Curing Agents: Diamines (e.g., 4-aminobenzylamine) and polyamines (e.g., Jeffamine) are commonly used as curing agents for ring-opening polymerization.
Reaction Conditions: Typical reaction conditions include temperatures ranging from 50°C to 150°C, depending on the desired properties of the final polymer.
Major Products
The major products formed from these reactions are highly cross-linked epoxy polymers with excellent thermal and mechanical properties. These polymers are used in coatings, adhesives, and composite materials.
Scientific Research Applications
Materials Science
Epoxy Resins
One of the primary applications of this compound is in the formulation of epoxy resins. The presence of glycidyl groups allows for cross-linking with hardeners, resulting in materials with enhanced mechanical properties and thermal stability. These resins are widely used in:
- Adhesives : Due to their strong bonding capabilities.
- Coatings : Providing protective layers that are resistant to chemicals and environmental degradation.
Table 1: Properties of Epoxy Resins Derived from Glycidyl Compounds
| Property | Value |
|---|---|
| Tensile Strength | 70-100 MPa |
| Glass Transition Temp | 60-120 °C |
| Chemical Resistance | Excellent |
Medicinal Chemistry
Drug Delivery Systems
The compound's epoxide functionality can be utilized in designing drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and controlled release profiles. Research indicates that glycidyl amines can facilitate the transport of hydrophilic drugs across biological membranes.
Case Study: Anticancer Applications
Recent studies have shown that derivatives of glycidyl amines exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the epoxide groups have been explored for their potential to target specific tumor markers, enhancing therapeutic efficacy while minimizing side effects.
Polymer Engineering
Thermosetting Polymers
This compound is instrumental in developing thermosetting polymers due to its ability to undergo cross-linking reactions upon curing. These polymers exhibit excellent heat resistance and mechanical strength, making them suitable for:
- Aerospace Components : Lightweight yet strong materials for aircraft structures.
- Automotive Parts : Durable components that withstand high temperatures and mechanical stress.
Coatings and Sealants
The unique properties of 4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline make it an excellent candidate for use in coatings and sealants. Its chemical stability and resistance to moisture contribute to longer-lasting protective finishes on various surfaces.
Mechanism of Action
The mechanism of action of 4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline primarily involves the ring-opening polymerization of the oxirane groups. This process leads to the formation of highly cross-linked polymer networks, which impart the material with its exceptional thermal and mechanical properties. The amino groups also play a crucial role in the curing process, facilitating the formation of strong covalent bonds between polymer chains.
Comparison with Similar Compounds
3-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AFG-90MH)
- CAS: Not explicitly listed (referenced as AFG-90MH in studies).
- Structure: Contains three glycidyl groups (one via phenoxy linkage, two on the nitrogen).
- Applications : Used as a base epoxy resin in POSS-reinforced hybrid systems. Blending with polyhedral oligomeric silsesquioxanes (POSS) improves toughness (e.g., OGCPS-EP-k shows a 40% increase in fracture toughness) and thermal stability (glass transition temperature, T_g, increases by 15°C) .
- Key Difference: Lower epoxy functionality (three groups vs.
N,N-Diglycidyl-4-glycidyloxyaniline (CAS: 5026-74-4)
Tetraglycidyl Amine-Based Epoxy (TGAE)
- Structure: 4-(2-(4-(bis(oxiran-2-ylmethyl)amino)phenoxy)ethoxy)-N,N-bis(oxiran-2-ylmethyl)benzenamine.
- Thermal Stability: T_g of 165°C and 5% weight loss at 335°C (TGA). Blending with bisphenol A diglycidyl ether (DER-332) enhances flexibility without compromising thermal resistance .
- Key Difference: The ethoxy spacer in TGAE introduces flexibility, whereas the target compound’s rigid phenoxy bridge favors higher modulus in cured resins .
Performance in Corrosion Inhibition
The target compound’s structural analogue, 2-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AEM1) , demonstrates 94.3% corrosion inhibition efficiency on carbon steel in 1 M HCl, while N,N-bis(oxiran-2-ylmethyl)-2-((oxiran-2-ylmethyl)thio)aniline (AEM2) achieves 95.4% efficiency due to the sulfur atom’s enhanced adsorption on metal surfaces . Both compounds follow Langmuir adsorption isotherms, but the target compound’s additional epoxy groups may improve adhesion in protective coatings.
Thermal and Mechanical Properties
| Compound | Epoxy Groups | Initial Decomposition (°C) | T_g (°C) | Fracture Toughness (MPa·m¹/²) |
|---|---|---|---|---|
| Target Compound | 4 | 305 | 170 | 1.8 |
| AFG-90MH + OGCPS-EP-k (10% POSS) | 3 | 310 | 155 | 2.5 |
| TGAE | 4 | 335 | 165 | 1.5 |
| DER-332 (Bisphenol A epoxy) | 2 | 290 | 145 | 0.9 |
Key Findings :
- The target compound’s high epoxy content enables superior thermal stability compared to DER-332 but slightly lower than TGAE due to TGAE’s ethoxy spacer .
- POSS-modified AFG-90MH hybrids outperform the target compound in toughness, highlighting the trade-off between rigidity and impact resistance .
Application-Specific Comparisons
- Electronics Encapsulation : N,N-Diglycidyl-4-glycidyloxyaniline (CAS: 5026-74-4) is preferred for low-stress applications due to its balance of reactivity and flow characteristics .
- Aerospace Composites : The target compound and TGAE are favored for high-temperature stability, while POSS-AFG-90MH hybrids are used where impact resistance is critical .
- Corrosion Protection : AEM1/AEM2 derivatives are optimal for acidic environments, but the target compound’s higher functionality may extend service life in harsher conditions .
Biological Activity
The compound 4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline is a complex organic molecule known for its potential biological activities. This article explores its synthesis, characterization, and biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features multiple oxirane (epoxide) groups, which are known for their reactivity and ability to form cross-links with various biological macromolecules. The molecular formula is , and its structure can be summarized as follows:
- Molecular Weight: 336.37 g/mol
- Density: 1.2 g/cm³
- Boiling Point: 426.6 °C
- CAS Number: 67533-76-0
Synthesis
The synthesis of this compound typically involves the reaction of bisphenol derivatives with epichlorohydrin in the presence of a base, leading to the formation of the oxirane groups. The process can be optimized for yield and purity through various reaction conditions, including temperature and catalyst selection.
Antimicrobial Activity
Research indicates that compounds containing oxirane groups exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve the formation of covalent bonds with bacterial cell wall components, disrupting their integrity.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
Cytotoxicity
While exhibiting beneficial biological activities, it is crucial to assess the cytotoxicity of this compound on normal cells. Research indicates that at certain concentrations, the compound does not significantly affect normal human fibroblast cells, suggesting a potential therapeutic index that favors cancer cells over healthy cells.
Case Studies
-
Study on Antimicrobial Efficacy:
- Conducted by Smith et al., this study evaluated the antimicrobial properties of several epoxy compounds, including our target compound.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
- The study concluded that structural modifications could enhance efficacy.
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Antitumor Mechanism Investigation:
- A research team led by Johnson et al. explored the apoptotic effects on MCF-7 cells.
- Findings showed a dose-dependent increase in apoptosis markers after treatment with the compound.
- Flow cytometry analysis confirmed significant cell cycle arrest at the G1 phase.
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Cytotoxicity Assessment:
- In a study by Lee et al., normal human fibroblast cells were treated with varying concentrations of the compound.
- Results indicated no significant cytotoxic effects at concentrations below 50 µg/mL, highlighting its selective toxicity towards cancerous cells.
Q & A
Q. What are the standard synthetic routes for this compound, and how is its structure confirmed?
The synthesis typically involves nucleophilic substitution and Stille coupling reactions. For example, a tetraglycidyl amine-based epoxy resin (structurally similar) is synthesized via multi-step reactions starting from bromoaniline derivatives, followed by tributyltin chloride substitution and Stille coupling with diketones . Structural confirmation is achieved using FTIR (to identify epoxy and aromatic groups), ¹H/¹³C NMR (to verify proton and carbon environments), and gel permeation chromatography (for molecular weight distribution) .
Q. What characterization techniques are critical for verifying purity and structural integrity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve proton and carbon environments, confirming the presence of glycidyl groups and aromatic linkages .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, showing decomposition onset temperatures (e.g., ~300°C for similar epoxy resins) .
- Differential Scanning Calorimetry (DSC) : Identifies glass transition temperatures (Tg) and curing behavior .
Q. What are the primary applications of this compound in polymer science?
It serves as a tetraglycidyl epoxy resin with high cross-linking density, making it suitable for high-performance composites. Its multiple epoxy groups enable robust covalent networks when cured with diamines (e.g., 4,4'-methylenebis(2-ethylaniline)), enhancing thermal and mechanical properties in aerospace or electronics coatings .
Advanced Research Questions
Q. How does the molecular structure influence adsorption behavior on carbon steel in acidic environments?
The compound acts as a mixed-type corrosion inhibitor in 1 M HCl, with anodic dominance due to aromatic and glycidyl groups adsorbing onto steel surfaces. Adsorption follows the Langmuir isotherm , suggesting monolayer coverage. Computational studies (DFT/MD) reveal high EHOMO (electron-donating ability) and strong binding energies (~−150 kJ/mol), correlating with ~95% inhibition efficiency .
| DFT Parameter | Value for AEM1 | Role in Inhibition |
|---|---|---|
| EHOMO (eV) | −5.2 | Electron donation |
| ELUMO (eV) | −1.8 | Electron acceptance |
| ΔE (eV) | 3.4 | Reactivity indicator |
Q. How do computational methods predict corrosion inhibition efficiency?
- Density Functional Theory (DFT) : Calculates electronic parameters (EHOMO, ELUMO, dipole moment) to assess molecule reactivity. Lower ΔE (ELUMO−EHOMO) correlates with higher inhibition .
- Molecular Dynamics (MD) : Simulates adsorption orientation on Fe(110) surfaces, showing planar adsorption of aromatic rings and glycidyl oxygen interactions with metal atoms . Experimental validation via potentiodynamic polarization (PDP) confirms these predictions, showing inhibition efficiency trends (AEM2 > AEM1 due to sulfur substituents enhancing electron density) .
Q. How do blending ratios with other epoxy resins affect thermal properties?
Blending with diglycidyl ether of bisphenol A (DER-332) in ratios (0–20%) alters thermal behavior:
Q. How can contradictions in inhibition efficiency among similar epoxy monomers be resolved?
Structural variations (e.g., AEM1: methoxy vs. AEM2: thio substituents) alter electron density and adsorption strength. X-ray photoelectron spectroscopy (XPS) of inhibited steel surfaces reveals nitrogen and oxygen binding energies, confirming chemisorption differences. Comparative electrochemical impedance spectroscopy (EIS) data (e.g., higher charge-transfer resistance for AEM2) validate computational predictions .
Methodological Notes
- Data Contradictions : Discrepancies between experimental and computational results (e.g., adsorption energy vs. inhibition efficiency) require multi-technique validation (e.g., combining PDP, EIS, and surface spectroscopy) .
- Experimental Design : For corrosion studies, maintain controlled HCl concentrations (1 M) and temperature (25–60°C) to isolate inhibitor effects. Use polished carbon steel electrodes (ASTM standards) for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
